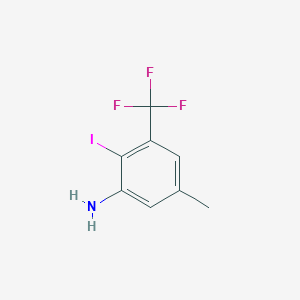
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a methoxy group attached to the azetidine ring
準備方法
The synthesis of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-methoxyazetidine-1-carboxylate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
化学反応の分析
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carbonyl group in the azetidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodoethyl group with an amine would yield a tert-butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate.
科学的研究の応用
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups or structural motifs.
作用機序
The mechanism of action of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:
tert-Butyl 3-(2-chloroethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a chloroethyl group instead of an iodoethyl group. The iodoethyl group is more reactive in substitution reactions.
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a bromoethyl group. The bromoethyl group is less reactive than the iodoethyl group but more reactive than the chloroethyl group.
tert-Butyl 3-(2-hydroxyethyl)-3-methoxy-azetidine-1-carboxylate: Contains a hydroxyethyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water.
The uniqueness of this compound lies in its iodoethyl group, which provides higher reactivity and versatility in chemical reactions compared to its chloroethyl and bromoethyl counterparts.
特性
分子式 |
C11H20INO3 |
|---|---|
分子量 |
341.19 g/mol |
IUPAC名 |
tert-butyl 3-(2-iodoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
InChIキー |
WGBOVKNXMOLRDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCI)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


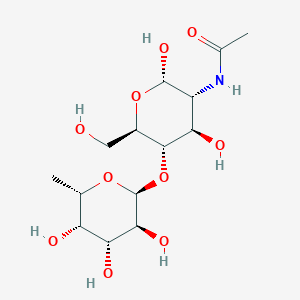
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
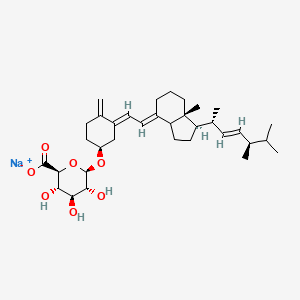
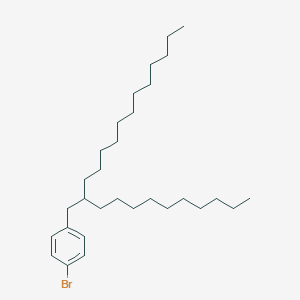
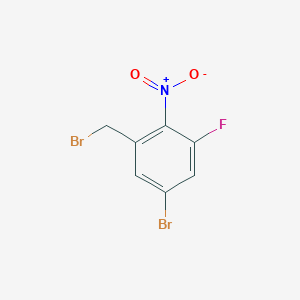
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
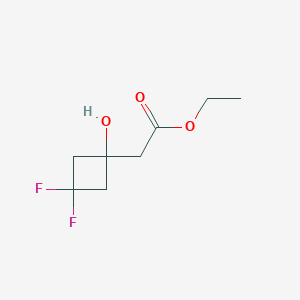


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
